1,4-Dimethyl-5-nitroimidazole is a chemical compound with the molecular formula C5H7N3O2 . It is a derivative of imidazole, a heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms .
The synthesis of 1,4-Dimethyl-5-nitroimidazole and its derivatives has been a subject of research. For instance, imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . Other methods involve the use of nitration reactions and the Van Leusen method .
The molecular structure of 1,4-Dimethyl-5-nitroimidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . The compound has a molecular weight of 141.13 g/mol . Its InChIKey is FEGUTYIXCZDKJV-UHFFFAOYSA-N .
The chemical reactions involving 1,4-Dimethyl-5-nitroimidazole are diverse. For instance, it has been used in the synthesis of various molecular hybrids and conjugates bearing the imidazole moiety . Additionally, it has been used in the synthesis of novel enantiopure amides containing the drug-like 5-nitroimidazole scaffold .
1,4-Dimethyl-5-nitroimidazole has a molecular weight of 141.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 63.6 Ų .
1,4-Dimethyl-5-nitroimidazole is a member of the nitroimidazole family, characterized by an imidazole ring with a nitro group at the 5-position and two methyl groups at the 1 and 4 positions. Nitroimidazoles are significant in medicinal chemistry, particularly for their antimicrobial properties. This compound is structurally related to other nitroimidazoles that have been widely used as antibiotics and antiparasitic agents.
The compound can be synthesized from imidazole through nitration processes involving nitric and sulfuric acids, which introduce the nitro group into the imidazole ring. The presence of methyl groups enhances its biological activity and solubility, making it a subject of interest in pharmaceutical research.
1,4-Dimethyl-5-nitroimidazole falls under the category of nitroimidazoles, which are organic compounds containing an imidazole ring with at least one nitro substituent. This classification includes various derivatives used in medical applications, especially against anaerobic bacteria and protozoan infections.
The synthesis of 1,4-dimethyl-5-nitroimidazole can be achieved through several methods:
1,4-Dimethyl-5-nitroimidazole has the following molecular formula: . Its structure features:
1,4-Dimethyl-5-nitroimidazole participates in various chemical reactions typical of nitro compounds:
The reactivity of this compound is influenced by both its electron-withdrawing nitro group and its electron-donating methyl groups. This dual influence plays a crucial role in its mechanism of action against pathogens.
The mechanism by which 1,4-dimethyl-5-nitroimidazole exerts its effects involves:
Studies have shown that these compounds are particularly effective against anaerobic bacteria and certain protozoa due to their ability to penetrate hypoxic tissues where these pathogens thrive.
Relevant data indicates that these properties contribute to their effectiveness as pharmaceutical agents.
1,4-Dimethyl-5-nitroimidazole has several scientific uses:
The development of nitroimidazole chemistry originated with Maeda's 1953 isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica, marking the first identification of a naturally occurring nitroimidazole antibiotic [1]. Initial synthetic efforts faced significant challenges in regioselectivity, particularly during direct nitration of the imidazole ring. Early industrial processes employed harsh nitrating mixtures (H₂SO₄/HNO₃) that produced complex mixtures of 4-nitro- and 5-nitroimidazole isomers due to the ambident nucleophilicity of the imidazole ring [9]. This lack of regiocontrol necessitated tedious separation protocols, limiting practical yields. The unsubstituted nitroimidazole core served as the foundational scaffold for developing first-generation therapeutics like metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), synthesized via nucleophilic displacement of 2-methyl-5-nitroimidazole with ethylene chlorohydrin or ethylene oxide [2] [4]. These pioneering routes established nitroimidazoles as a privileged scaffold in antimicrobial chemotherapy but highlighted the pressing need for improved regiocontrolled syntheses.
Significant methodological advancements emerged with protecting group strategies and ring activation approaches. Researchers discovered that N-alkylation prior to nitration dramatically enhanced regioselectivity. For instance, 1-methylimidazole undergoes nitration predominantly at the C-4/C-5 positions (tautomerizable), while 2,4-dimethylimidazole allows selective C-5 nitration due to blocking of the adjacent position [2] [9]. Modern approaches leverage electrophilic nitration using nitric acid/acetic anhydride mixtures, achieving >80% yields for 5-nitroimidazoles when electron-donating methyl groups ortho to the nitration site are present [2]. This regioselectivity arises from the methyl group's ability to stabilize the Wheland intermediate through hyperconjugation. Additionally, transition metal-catalyzed nitration methodologies utilizing AgNO₂ or Cu(NO₃)₂ have shown promise for milder conditions and improved selectivity in complex substrates, though industrial adoption remains limited [4].
Contemporary synthesis of 1,4-dimethyl-5-nitroimidazole predominantly follows a sequential alkylation-nitration strategy starting from commercially available 4(5)-methylimidazole. The critical step involves initial N-methylation to generate 1,4-dimethylimidazole, followed by regioselective C-5 nitration. Industrial protocols typically employ dimethyl sulfate (Me₂SO₄) as the alkylating agent under basic conditions (K₂CO₃ or NaOH) in polar aprotic solvents like dimethylformamide (DMF), achieving 85-92% yields for the N-methylated intermediate [5] [7]. Subsequent nitration utilizes concentrated nitric acid in acetic anhydride at 0-5°C, exploiting the methyl group's directing effect to afford 1,4-dimethyl-5-nitroimidazole in 75-82% yield and >98% purity after recrystallization [3] [7]. The reaction sequence is summarized below:
Synthetic Route:4(5)-Methylimidazole → N-Methylation (Me₂SO₄, K₂CO₃, DMF, 80°C) → 1,4-Dimethylimidazole → Nitration (HNO₃/Ac₂O, 0-5°C) → 1,4-Dimethyl-5-nitroimidazole
Table 1: Optimization Parameters for Key Synthesis Steps
Step | Reagent | Solvent | Temp (°C) | Yield (%) | Key Impurity |
---|---|---|---|---|---|
N-Methylation | Dimethyl sulfate | DMF | 80 | 85-92 | 1,2,4-Trimethylimidazolium salt |
Nitration | HNO₃/Acetic Anhydride (1:2) | Ac₂O | 0-5 | 75-82 | 1,4-Dimethyl-4-nitroimidazole (≤1.5%) |
Purification | - | Ethanol/Water | Recrystallization | 95% Recovery | Residual solvents |
Catalytic methylation represents a significant advancement over classical alkylating agents. Palladium-catalyzed C-H methylation using methanol as a methyl source under oxidative conditions has been reported for similar heterocycles, though applicability to 1,4-dimethylimidazole precursors remains exploratory [4] [9]. More successfully, phase-transfer catalysis (PTC) employing tetrabutylammonium bromide (TBAB) enables efficient N-methylation of 4-methylimidazole with methyl iodide in aqueous NaOH/toluene biphasic systems. This PTC method achieves 88% yield at 50°C within 4 hours, significantly reducing the formation of quaternary ammonium salts compared to dimethyl sulfate alkylation [5]. Recent advances also include enzymatic methylation using S-adenosylmethionine-dependent methyltransferases, though yields remain suboptimal (30-45%) for industrial implementation [9]. These catalytic approaches address critical limitations of traditional alkylation, particularly the genotoxicity concerns associated with dimethyl sulfate and the stoichiometric waste generation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0